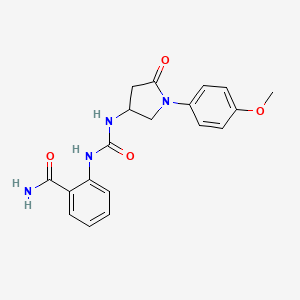

2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

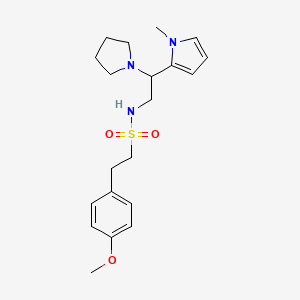

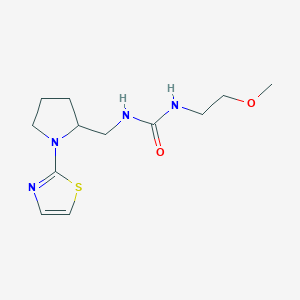

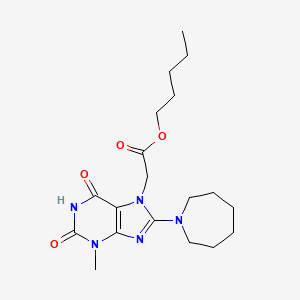

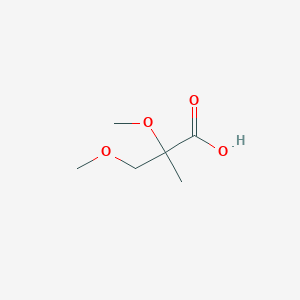

While there isn’t specific information on the synthesis of “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide”, there are related studies on the synthesis of similar compounds. For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .Molecular Structure Analysis

The molecular structure of a compound similar to “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” has been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound similar to “2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide” have been studied. The compound was characterized by IR, HR-MS, 1 H NMR method. Its three-dimensional structure was obtained by single-crystal XRD . The compound was found to be a low melting solid with a clear appearance and odorless .Scientific Research Applications

Pharmaceutical Applications

Benzamides: , such as the compound , are integral in the pharmaceutical industry due to their structural similarity to natural peptides. They often serve as intermediates in the synthesis of more complex molecules. For instance, benzamides have been utilized in the development of histone deacetylase inhibitors , which are promising for cancer therapy due to their ability to regulate gene expression. Additionally, they are used in creating compounds with antiplatelet activity , which can prevent blood clots and reduce the risk of heart attacks and strokes.

Agricultural Applications

In agriculture, benzamide derivatives are explored for their potential as pesticides and herbicides . Their antimicrobial properties make them candidates for protecting crops against bacterial and fungal infections . Moreover, the structural versatility of benzamides allows for the synthesis of compounds that can be tailored to target specific pests or diseases, minimizing harm to the crops and environment.

Cancer Treatment Research

Benzamides are being investigated for their role in cancer treatment. They form the backbone of several anticancer agents , with modifications to their structure influencing their effectiveness against various cancer cell lines. Research has shown that substituents on the benzamide scaffold can significantly impact the compound’s ability to inhibit cancer cell growth, making them valuable in the design of new chemotherapy drugs.

Plastic Industry Applications

In the plastic industry, benzamides can act as plasticizers or stabilizers . They help improve the flexibility, durability, and longevity of plastic products. By incorporating benzamide derivatives into polymers, manufacturers can enhance the material properties, such as resistance to heat and UV radiation.

Paper Industry Applications

The paper industry benefits from benzamides through their application as sizing agents . They contribute to the paper’s resistance to water and grease, improving its quality for printing and writing. Benzamides also play a role in the color stabilization of inks on paper, ensuring the longevity of printed materials.

Rubber Industry Applications

Benzamide derivatives are used in the rubber industry to modify the properties of rubber compounds . They can improve the thermal stability and resistance to degradation , which is crucial for rubber products used in high-stress environments like automotive tires and industrial seals.

Mechanism of Action

Target of Action

Compounds with a urea-based benzamide structure have been known to act as inhibitors of histone deacetylases . Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

Mode of Action

These compounds might interact with their targets (like histone deacetylases) by fitting into the active site of the enzyme, thereby inhibiting its function .

Result of Action

The inhibition of histone deacetylases can lead to changes in gene expression, which can have various effects at the molecular and cellular level, potentially including anti-cancer effects .

Safety and Hazards

properties

IUPAC Name |

2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-27-14-8-6-13(7-9-14)23-11-12(10-17(23)24)21-19(26)22-16-5-3-2-4-15(16)18(20)25/h2-9,12H,10-11H2,1H3,(H2,20,25)(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWRIDAJHFQIHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2962777.png)

![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)

![N-(5-methylisoxazol-3-yl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2962783.png)

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)